4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione is a chemical compound that belongs to the class of dioxathiolane derivatives This compound is characterized by its unique structure, which includes a dioxathiolane ring fused with a phenyl group and a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione typically involves the reaction of phenyl-substituted dioxathiolane precursors with methoxymethylating agents. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Solvent selection and purification steps are crucial to obtaining high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted dioxathiolane compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
Compared to these similar compounds, 4-(Methoxymethyl)-5-phenyl-1,3,2lambda~6~-dioxathiolane-2,2-dione stands out due to its unique dioxathiolane ring structure and the presence of both methoxymethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill .
Properties
CAS No. |
189013-14-7 |
---|---|
Molecular Formula |
C10H12O5S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-(methoxymethyl)-5-phenyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C10H12O5S/c1-13-7-9-10(15-16(11,12)14-9)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |
InChI Key |
CCZRMWSRYKGPLE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C(OS(=O)(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.